Thiazolo[4,5-d]pyrimidine-2,7-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)10-5(7)11-2/h1H,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAFRDFLFKZWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(S2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449555 | |
| Record name | Thiazolo[4,5-d]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30162-02-8 | |
| Record name | Thiazolo[4,5-d]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Thiazolo 4,5 D Pyrimidine 2,7 Diamine and Analogues
Classical Synthetic Routes to the Thiazolo[4,5-d]pyrimidine (B1250722) Core
The construction of the fused thiazolo[4,5-d]pyrimidine ring system is foundational to the synthesis of its derivatives. Traditional methods typically involve building the thiazole (B1198619) ring onto a pre-existing pyrimidine (B1678525) or vice versa.
Cyclization Reactions from Pyrimidine Precursors
A common approach to the thiazolo[4,5-d]pyrimidine core involves the cyclization of appropriately substituted pyrimidine precursors. One established method starts with a 4-amino-5-bromopyrimidine (B111901) derivative which is reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethylformamide (DMF). This reaction quantitatively yields a thiazolo[4,5-d]pyrimidine-2(3H)-thione. researchgate.net
Another strategy employs the Kaufmann thiocyanation of aminopyrimidines. For instance, 2,4-diamino-6-hydroxypyrimidine (B22253) can be treated to yield the 5-thiocyanato-compound. rsc.org While initial reports suggested this readily cyclizes, further research has shown that cyclization to the thiazolo[4,5-d]pyrimidine system can be effectively achieved using acetic anhydride. rsc.org Subsequent deacetylation of the resulting diacetamido-derivative affords the corresponding aminothiazolo[4,5-d]pyrimidine. rsc.org
The reaction of 2,4-diamino-5-bromo-6-hydroxypyrimidine with thiourea (B124793) was initially thought to produce a thiazolo[4,5-d]pyrimidine, but later studies clarified that this reaction leads to an isothiouronium salt which, upon treatment with an alkali, forms a disulfide-linked pyrimidine dimer instead. rsc.org
Approaches Involving Thio-functionalized Pyrimidines
Syntheses can also commence from pyrimidines that already incorporate a sulfur-containing functional group. For example, a 4-amino-5-cyano-6-mercaptopyrimidine can serve as a key intermediate. The construction of the thiazole ring can then be achieved through various cyclization strategies.
Strategies for Functionalization at the C2 and C7 Positions
With the core thiazolo[4,5-d]pyrimidine scaffold in hand, the next critical step is the introduction of amino groups at the C2 and C7 positions to arrive at the target compound, Thiazolo[4,5-d]pyrimidine-2,7-diamine.
Direct Amination Methods
Direct amination offers a more streamlined approach to installing the desired amino functionalities. Research has shown that direct amination reactions can be optimized for the synthesis of thiazolo[4,5-d]pyrimidine derivatives. rsc.org For instance, the use of coupling reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) has been successful in directly aminating the thiazolo-pyrimidinone structure to introduce substituents. rsc.org
Substitution Reactions of Halogenated Thiazolo[4,5-d]pyrimidines
A widely utilized and versatile method for introducing amino groups at the C2 and C7 positions is through the nucleophilic substitution of halogenated thiazolo[4,5-d]pyrimidine intermediates. This typically involves a two-step process: halogenation of the core structure followed by amination.
The synthesis often begins with the creation of a di-halogenated scaffold, such as a 2,7-dichloro-thiazolo[4,5-d]pyrimidine. This can be achieved by treating the corresponding dihydroxy or oxo derivatives with chlorinating agents like a mixture of phosphorus pentachloride and phosphorus oxychloride. nih.gov
Once the halogenated intermediate is obtained, it can be reacted with various amines to introduce the desired substituents at the C2 and C7 positions. nih.gov The chlorine atoms on the pyrimidine ring are activated towards nucleophilic substitution, allowing for their displacement by amino groups. nih.gov For the synthesis of this compound, this would involve reaction with ammonia (B1221849) or a protected form of ammonia. The reaction conditions, such as the choice of solvent (e.g., ethanol, dimethylformamide) and temperature, can be controlled to achieve the desired substitution. nih.gov Studies have shown that the chloro group on the pyrimidine ring is generally more activated towards substitution compared to other halogen substituents that might be present on other parts of the molecule. nih.gov
For example, 3-aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones have been successfully reacted with a variety of secondary amines to produce 7-(N,N-dialkylamino) derivatives in excellent yields. nih.gov This highlights the feasibility of amination at the C7 position. A similar strategy can be envisioned for the introduction of an amino group at the C2 position. The synthesis of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues has been reported as a route to novel therapeutic agents. nih.gov
Advanced Synthetic Approaches for Structural Diversity
Modern synthetic chemistry has introduced more sophisticated methods to generate libraries of thiazolo[4,5-d]pyrimidine analogues with diverse functionalities, which is crucial for structure-activity relationship (SAR) studies.
Solid-phase synthesis has emerged as a powerful tool for constructing thiazolo[4,5-d]pyrimidine derivative libraries. rsc.orgmdpi.com This technique allows for the efficient, sequential addition of building blocks to a resin-bound substrate, facilitating purification and automation. For example, a library of thiazolo-pyrimidinone derivatives was developed using a solid-phase approach that involved Thorpe-Ziegler and cyclization reactions. mdpi.com This method has been optimized to introduce diversity at multiple positions of the thiazolo[4,5-d]pyrimidine core. rsc.orgresearchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been employed to introduce aryl or heteroaryl substituents at specific positions of the thiazolo[4,5-d]pyrimidine scaffold, starting from a halogenated precursor. nih.gov This allows for the generation of a wide array of analogues with tailored electronic and steric properties.
The combination of these classical and advanced synthetic strategies provides a robust platform for the synthesis of this compound and a multitude of its derivatives, enabling further exploration of their chemical and biological properties.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. In the context of thiazolo[4,5-d]pyrimidine synthesis, microwave irradiation has been successfully employed to expedite key steps.
One notable application involves the construction of the thiazolopyrimidine core. For instance, in the synthesis of related thiazolo[5,4-d]pyrimidine (B3050601) derivatives, microwave irradiation was used to facilitate the chlorination of dihydroxy intermediates with POCl₃ and in subsequent palladium-catalyzed cross-coupling reactions. nih.gov In one study, the reaction of 5,7-dichloro-2-substituted-thiazolo[5,4-d]pyrimidines with various boronic acids under microwave irradiation at 160 °C for 30 minutes provided the desired 5-substituted products in good yields. nih.gov This approach significantly reduces the reaction time compared to conventional reflux conditions, which could take several hours. nih.gov
Another example highlights the use of microwave assistance in the synthesis of thiazolo[3,2-a]pyrimidine derivatives, where a comparison with conventional methods demonstrated a clear advantage in terms of reduced reaction time and improved yields. nih.gov While this example pertains to a different isomer, the principle of using microwave energy to drive the cyclization and condensation reactions is broadly applicable to the synthesis of fused pyrimidine systems. The efficiency of microwave-assisted synthesis makes it an attractive strategy for the rapid generation of libraries of thiazolo[4,5-d]pyrimidine analogues for biological screening.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thiazolopyrimidine Derivatives nih.gov
| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Biginelli Reaction | Several hours | 3-5 minutes | Significant |
| Thiazole ring formation | 6-8 hours | 10-15 minutes | Significant |
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) bonds in modern organic synthesis. These reactions offer a versatile and efficient means to introduce a wide range of substituents onto heterocyclic scaffolds, including the thiazolo[4,5-d]pyrimidine core. The ability to selectively form C-C bonds at specific positions is crucial for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, has been utilized in the synthesis of substituted thiazolopyrimidines. For example, in the synthesis of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives, a Suzuki coupling was employed to introduce various aryl and heteroaryl groups at the 5-position of the thiazolopyrimidine ring. nih.govunifi.it This reaction typically involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to facilitate the catalytic cycle. nih.gov The general catalytic cycle involves oxidative addition of the palladium(0) species to the organic halide, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com
The scope of palladium-catalyzed cross-coupling reactions is broad, allowing for the introduction of aryl, vinyl, and alkyl groups. uwindsor.ca The choice of ligands, bases, and reaction conditions is critical for achieving high yields and selectivity. organic-chemistry.org While direct examples for C-C bond formation on this compound are not extensively detailed in the provided search results, the methodologies applied to the isomeric thiazolo[5,4-d]pyrimidine system are highly relevant and adaptable. nih.govunifi.it
Table 2: Examples of Palladium-Catalyzed Suzuki Coupling for the Synthesis of Thiazolopyrimidine Analogues nih.gov
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product Yield |
| 7-Amino-5-chloro-2-(2-fluorobenzyl)thiazolo[5,4-d]pyrimidine | Furan-2-boronic acid | Tetrakis(triphenylphosphine)palladium(0) | Na₂CO₃ | Good |
| 7-Amino-5-chloro-2-(phenylmethyl)thiazolo[5,4-d]pyrimidine | Thiophene-2-boronic acid | Tetrakis(triphenylphosphine)palladium(0) | Na₂CO₃ | Good |
Multicomponent Reactions (MCRs) for Thiazolo[4,5-d]pyrimidine Construction
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. mdpi.com MCRs are particularly well-suited for the construction of heterocyclic libraries.
While a specific one-pot, multicomponent synthesis of this compound is not explicitly described in the provided results, MCR strategies have been successfully applied to the synthesis of related thiazolopyrimidine systems. For instance, a one-pot, three-component reaction involving a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes has been used to synthesize bicyclic thiazolo[3,2-α]pyrimidine derivatives. biointerfaceresearch.com This approach, often catalyzed by an acid such as p-toluenesulfonic acid (PTSA), demonstrates the feasibility of constructing the fused ring system in a single step. biointerfaceresearch.com
The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidines, can serve as a starting point for the construction of the pyrimidine ring, which can then be further elaborated to form the fused thiazole ring. nih.govbiointerfaceresearch.com The general principle of MCRs, involving the domino reaction of multiple starting materials, offers a promising strategy for the efficient synthesis of the Thiazolo[4,5-d]pyrimidine core. The development of a specific MCR for this compound would represent a significant advancement in the synthesis of this class of compounds.
Chemo-, Regio-, and Stereoselective Synthesis Considerations
The synthesis of complex molecules like this compound and its analogues often requires careful control over chemo-, regio-, and stereoselectivity. These factors are critical for ensuring that the desired isomer is obtained and for defining the three-dimensional arrangement of substituents, which can have a profound impact on biological activity.
Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the synthesis of thiazolo[4,5-d]pyrimidines, this is important when multiple reactive sites are present on the starting materials or intermediates. For example, in a molecule with both a chloro group and a bromo group on an aromatic ring, a palladium-catalyzed coupling reaction might be directed to selectively react with the more reactive bromo group. nih.gov
Regioselectivity is concerned with the control of the position of bond formation. In the construction of the thiazolo[4,5-d]pyrimidine ring system, the annulation of the thiazole ring onto the pyrimidine core can potentially lead to different isomers. The choice of starting materials and reaction conditions is crucial for directing the cyclization to form the desired [4,5-d] fused system rather than other possible isomers like [5,4-d]. The Thorpe-Ziegler reaction, for instance, is a classical method for the synthesis of 2-aminothiazoles that can be used to control the regiochemistry of the thiazole ring formation. rsc.orgmdpi.com
Stereoselectivity , the preferential formation of one stereoisomer over another, is particularly relevant when chiral centers are present in the molecule. While the core this compound is achiral, the introduction of chiral substituents can lead to enantiomers or diastereomers. The stereoselective synthesis of such analogues may require the use of chiral catalysts, auxiliaries, or starting materials. For instance, in the synthesis of thiazolo[4,5-d]pyrimidine nucleosides, the stereochemistry of the ribofuranosyl moiety is a critical consideration. acs.org
The development of synthetic methods that provide high levels of chemo-, regio-, and stereoselectivity is a key objective in the synthesis of thiazolo[4,5-d]pyrimidine derivatives for pharmaceutical applications.
Reactivity and Derivatization Studies of Thiazolo 4,5 D Pyrimidine 2,7 Diamine
Electrophilic Substitution Reactions on the Thiazolo[4,5-d]pyrimidine (B1250722) Ring System
The fused thiazolo[4,5-d]pyrimidine ring, bearing two activating amino groups, is expected to be susceptible to electrophilic attack. While specific studies on the direct electrophilic substitution of Thiazolo[4,5-d]pyrimidine-2,7-diamine are not extensively documented, the reactivity can be inferred from the behavior of related diaminopyrimidine systems. The pyrimidine (B1678525) ring in 2,4-diaminopyrimidine (B92962) is known to undergo electrophilic substitution, such as halogenation. For instance, the reaction of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine with elemental bromine, N-chlorosuccinimide, or N-iodosuccinimide results in the formation of the corresponding 5-halo derivatives. nih.gov This suggests that the C5 position of the pyrimidine ring in this compound is a likely site for electrophilic attack, activated by the two amino groups.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion. libretexts.org The subsequent loss of a proton from the same position restores the aromaticity of the ring, yielding the substituted product. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The presence of the electron-donating amino groups at the C2 and C7 positions is anticipated to direct electrophiles primarily to the electron-rich pyrimidine ring.
Table 1: Potential Electrophilic Substitution Reactions
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Halogenation | Br₂, Cl₂, I₂ | 5-Halothis compound |
| Nitration | HNO₃/H₂SO₄ | 5-Nitrothis compound |
Nucleophilic Aromatic Substitution Reactions on the Thiazolo[4,5-d]pyrimidine Nucleus
Nucleophilic aromatic substitution (SNAr) is a crucial reaction for the derivatization of the thiazolo[4,5-d]pyrimidine core, particularly when suitable leaving groups are present on the ring. The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates these reactions.
A common strategy involves the introduction of a chloro group at the C7 position, which can then be displaced by various nucleophiles. For example, 7-chloro-5-methyl-3-substituted phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione derivatives react with dialkylamines to yield the corresponding 7-(dialkylamino) derivatives. masterorganicchemistry.com Similarly, in the isomeric thiazolo[5,4-d]pyrimidine (B3050601) series, the reaction of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines with alkyl or arylamine nucleophiles affords differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines. nih.gov The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with nucleophiles also demonstrates the susceptibility of chloropyrimidines to SNAr reactions under mild conditions. mdpi.com
The reactivity of different positions on the pyrimidine ring towards nucleophilic attack can vary. In pyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position, which can be explained by the greater stability of the Meisenheimer intermediate formed during the attack at C4. stackexchange.com
Table 2: Examples of Nucleophilic Aromatic Substitution on Thiazolopyrimidine Derivatives
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 7-chloro-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione | Dialkylamine | 7-(Dialkylamino)-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione | masterorganicchemistry.com |
| 2-amino-7-chlorothiazolo[5,4-d]pyrimidine | Alkyl/Arylamine | 2,7-Diaminothiazolo[5,4-d]pyrimidine derivative | nih.gov |
Chemical Modifications of the Amino Functional Groups at C2 and C7
The amino groups at the C2 and C7 positions of this compound are key handles for derivatization. These groups can undergo a variety of reactions, including alkylation, acylation, and condensation with carbonyl compounds.
The synthesis of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors showcases the modification of these amino groups. nih.gov Furthermore, the development of substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as antagonists of the fractalkine receptor (CX3CR1) involved modifications at the 7-amino position. nih.gov
These modifications allow for the introduction of diverse functionalities, which can modulate the biological activity and physicochemical properties of the parent compound. For instance, reaction with various amines can lead to the formation of N-substituted derivatives, as seen in the synthesis of various 4,7-disubstituted pyrimido[4,5-d]pyrimidines. mdpi.com
Table 3: Representative Reactions of the Amino Functional Groups
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halides | N-Alkylamino derivatives |
| N-Acylation | Acyl chlorides, Anhydrides | N-Acylamino derivatives |
Heterocyclic Annulation Reactions Involving Thiazolo[4,5-d]pyrimidine
The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. The reactive amino groups are prime sites for annulation reactions, leading to the formation of new rings.
For example, the reaction of 4,6-diaryl-2(1H)-pyrimidine-2-thiones with various reagents can lead to the formation of fused systems like isoxazolo[4,5-d]thiazolo[2,3-a]pyrimidines. ekb.eg While this example starts from a pyrimidinethione, the principle of using a substituted pyrimidine to build a fused thiazole (B1198619) ring is relevant. Similarly, the synthesis of various fused pyrimidine rings, such as furo[2,3-d]pyrimidines and triazolo[1,5-a]pyrimidines, often starts from appropriately substituted pyrimidines. nih.gov Condensation reactions of aminopyrimidines are a common strategy for constructing fused systems. For instance, the reaction of 6-aminouracil (B15529) derivatives with various electrophiles can lead to the formation of pyridodipyrimidines. nih.gov
These annulation reactions significantly expand the chemical space accessible from the thiazolo[4,5-d]pyrimidine core, offering opportunities to develop novel polycyclic structures with unique biological properties.
Ring-Opening and Rearrangement Pathways of the Thiazolo[4,5-d]pyrimidine Scaffold
The thiazolo[4,5-d]pyrimidine ring system can undergo ring-opening and rearrangement reactions under certain conditions. The stability of the thiazole portion of the fused ring is notably dependent on the presence of substituents. For instance, an attempt to prepare thiazolo[4,5-d]pyrimidine-5,7-diol (B1296465) by the action of potassium hypobromite (B1234621) on thiazole-4,5-dicarboxamide, which would result in a product lacking a C2 substituent, led to the opening of the thiazole ring and the formation of bis-(4-amino-2,6-dihydroxypyrimidin-5-yl) disulfide. rsc.org
A well-known rearrangement in pyrimidine chemistry is the Dimroth rearrangement, which involves the interchange of endocyclic and exocyclic nitrogen atoms. wikipedia.org This type of rearrangement has been observed in 1-alkyl-2-iminopyrimidines and various triazole systems. wikipedia.org While not explicitly documented for this compound itself, the presence of the pyrimidine ring suggests that under appropriate conditions, a Dimroth-type rearrangement could be a possible reaction pathway, especially if the exocyclic amino groups are alkylated. Such rearrangements can lead to the formation of isomeric heterocyclic systems. For example, the Dimroth rearrangement of nih.govwikipedia.orgscilit.com-triazolo[4,3-a]pyrimidines leads to the formation of the more stable nih.govwikipedia.orgscilit.com-triazolo[1,5-a]pyrimidines. researchgate.net
Furthermore, reactions of 7-ethoxypyrimido[4,5-d]pyrimidines with nucleophiles can lead to ring transformations, such as the formation of quinazolines and triazepines, demonstrating the potential for skeletal rearrangements in this heterocyclic family. researchgate.net
Spectroscopic and Structural Elucidation Techniques for Thiazolo 4,5 D Pyrimidine 2,7 Diamine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of thiazolo[4,5-d]pyrimidine (B1250722) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular skeleton and the position of substituents.
In ¹H NMR spectra of thiazolo[4,5-d]pyrimidine analogues, the chemical shifts (δ) of protons are indicative of their electronic environment. For instance, aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm), while protons of aliphatic groups are found in the upfield region. biointerfaceresearch.commdpi.com The absence of a singlet peak for -NH₂ protons in the region of δ 8.80 to 9.20 ppm can confirm the successful condensation and formation of the pyrimidine (B1678525) ring in certain derivatives. biointerfaceresearch.com In some instances, a broad singlet signal attributed to an NH proton can be observed at significantly downfield shifts, such as δ 12.98 ppm. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached atoms. For example, carbonyl carbons in related structures are typically observed at highly deshielded values (e.g., δ 196.50 ppm). biointerfaceresearch.com The presence of specific carbon signals can confirm the successful synthesis of the thiazolo[4,5-d]pyrimidine core. For example, the appearance of additional peaks in the range of δ 21.08 to 21.48 ppm, δ 27.04 to 27.26 ppm, and δ 62.06 to 65.20 ppm can be indicative of specific carbon atoms within the fused ring system. biointerfaceresearch.com
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed for unambiguous assignment of complex spectra, particularly for highly substituted analogues. cdnsciencepub.com These advanced techniques help to establish connectivity between protons and carbons, providing definitive structural proof. cdnsciencepub.com
Table 1: Representative ¹H and ¹³C NMR Data for Thiazolo[4,5-d]pyrimidine Analogues
| Compound/Analogue | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 7-chloro-3-phenyl-5-(trifluoromethyl) biointerfaceresearch.commdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | 7.67–7.50 (m, 5H, Ar-H) | 127.74, 128.34, 129.54, 129.79, 129.89, 130.26, 132.58, 134.52, 150.48, 158.11, 166.34, 190.23 | mdpi.com |
| 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro biointerfaceresearch.commdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one | 12.98 (s, 1H, NH), 7.61–7.37 (m, 5H, Ar-H) | 106.73, 117.03, 120.68, 128.60, 129.51, 129.79, 135.14, 151.61, 152.10, 159.76, 161.35, 190.04 | mdpi.com |
| 2-Methylthio-3-phenyl-thiazolo[5,4-d]pyrimidin-7(6H)-one | 8.24 (s, 1H), 7.64–7.51 (m, 3H), 7.47–7.40 (m, 2H), 2.86 (s, 3H) | 177.52, 165.85, 156.12, 149.27, 136.60, 129.76, 129.62, 127.05, 117.66, 16.36 | mdpi.com |
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For thiazolo[4,5-d]pyrimidine analogues, both low-resolution and high-resolution mass spectrometry (HRMS) are employed.
Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used. In ESI-MS, the molecular ion peak [M+H]⁺ or [M-H]⁻ is often observed, which directly provides the molecular weight of the compound. mdpi.commdpi.com For instance, in the analysis of various thiazolo[3,2-α]pyrimidine derivatives, the [MH]⁺ peak was consistently observed as the base peak. biointerfaceresearch.com The presence of isotopes, such as ³⁷Cl, can be observed in the mass spectrum, providing further evidence for the presence of chlorine atoms in the molecule. biointerfaceresearch.com For example, a compound with one chlorine atom will show an [M+2] peak with an intensity of approximately one-third of the [M]⁺ peak. biointerfaceresearch.com
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The successive loss of functional groups and the decomposition of the heterocyclic rings create a unique fingerprint for each compound. sapub.org
Table 2: Mass Spectrometry Data for Selected Thiazolo[4,5-d]pyrimidine Analogues
| Compound/Analogue | Ionization Method | Observed m/z | Calculated m/z | Formula | Reference |
| 7-chloro-3-phenyl-5-(trifluoromethyl) biointerfaceresearch.commdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | ESI | 345.9508 [M-H]⁻ | 345.9482 | C₁₂H₅ClF₃N₃S₂ | mdpi.com |
| 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro biointerfaceresearch.commdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one | ESI | 327.9853 [M-H]⁻ | 327.9821 | C₁₂H₆F₃N₃OS₂ | mdpi.com |
| 2-Methylthio-3-phenyl-thiazolo[5,4-d]pyrimidin-7(6H)-one | HRMS (ESI) | 276.0281 [M+H]⁺ | 276.0260 | C₁₂H₁₀N₃OS₂⁺ | mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
In the context of thiazolo[4,5-d]pyrimidine-2,7-diamine and its analogues, IR spectroscopy can confirm the presence of key functional groups. For example, the N-H stretching vibrations of the amino groups are typically observed in the region of 3100-3500 cm⁻¹. The C=N stretching vibration within the pyrimidine and thiazole (B1198619) rings often appears in the range of 1500-1650 cm⁻¹. biointerfaceresearch.comnih.gov If the structure contains a carbonyl group, a strong absorption band will be present around 1650-1750 cm⁻¹. mdpi.comnih.gov For instance, in a series of 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone derivatives, the carbonyl (>C=O) stretching vibration was observed around 1674-1677 cm⁻¹. biointerfaceresearch.com The presence of a trifluoromethyl (CF₃) group can be identified by strong absorption bands in the region of 1122–1166 cm⁻¹. mdpi.com
The disappearance of certain absorption bands can also be informative. For example, the absence of a nitrile (C≡N) absorption band can confirm its participation in a cyclization reaction. nih.gov
Table 3: Characteristic IR Absorption Frequencies for Thiazolo[4,5-d]pyrimidine Analogues
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Example Compound | Reference |
| N-H (amine) | 3100-3500 | 2,7-diamino-thiazolo[4,5-d]pyrimidine | nih.gov |
| C=O (carbonyl) | 1650-1750 | 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro biointerfaceresearch.commdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one (1662 cm⁻¹) | mdpi.com |
| C=N | 1500-1650 | 7-chloro-3-phenyl-5-(trifluoromethyl) biointerfaceresearch.commdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (1700 cm⁻¹) | mdpi.com |
| C-F (trifluoromethyl) | 1100-1200 | 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro biointerfaceresearch.commdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one (1146 cm⁻¹) | mdpi.com |
X-ray Diffraction Analysis for Solid-State Structural Determination
For novel thiazolo[4,5-d]pyrimidine analogues, obtaining a single crystal suitable for X-ray diffraction is a primary goal for unambiguous structure confirmation. mdpi.com The resulting crystal structure provides a detailed map of the molecule, confirming the fusion of the thiazole and pyrimidine rings and the exact positions of all substituents. mdpi.commdpi.com This data is invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. mdpi.com These interactions can play a crucial role in the physical properties and biological activity of the compounds.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the empirical formula of the synthesized compound. biointerfaceresearch.commdpi.comnih.gov This technique is routinely used in conjunction with mass spectrometry to confirm the molecular formula of new thiazolo[4,5-d]pyrimidine derivatives.
Table 4: Elemental Analysis Data for a Representative Thiazolo[4,5-d]pyrimidine Analogue
| Compound | Element | Calculated (%) | Found (%) | Reference |
| 7-chloro-3-phenyl-5-(trifluoromethyl) biointerfaceresearch.commdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | C | 41.44 | 41.56 | mdpi.com |
| H | 1.45 | 1.54 | mdpi.com | |
| N | 12.08 | 11.93 | mdpi.com |
Advanced Spectroscopic Methods in Thiazolo[4,5-d]pyrimidine Research
Beyond the standard suite of spectroscopic techniques, advanced methods are increasingly being employed to gain deeper insights into the structure and properties of thiazolo[4,5-d]pyrimidine analogues. These include various 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation), which helps to establish long-range correlations between protons and carbons, further solidifying structural assignments. cdnsciencepub.com
In some studies, solid-phase synthesis of thiazolo[4,5-d]pyrimidine libraries is monitored using Fourier-transform infrared (FT-IR) spectroscopy to track the progress of reactions on the solid support. rsc.orgrsc.org This allows for real-time analysis of the chemical transformations occurring at each step of the synthesis. rsc.org
Furthermore, computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data. mdpi.com DFT calculations can predict NMR chemical shifts and vibrational frequencies, which can then be compared with the experimental data to support and refine the structural assignments. mdpi.com
Biological Activities and Pharmacological Investigations of Thiazolo 4,5 D Pyrimidine 2,7 Diamine Analogues
Anticancer and Antitumor Efficacy Studies
The quest for novel and more effective anticancer agents has led to the extensive evaluation of thiazolo[4,5-d]pyrimidine-2,7-diamine analogues. These compounds have demonstrated significant potential by targeting various key molecules and pathways involved in cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
A series of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues have been synthesized and identified as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov EGFR is a critical protein in cell signaling that, when overactive, can lead to uncontrolled cell growth and tumor formation. Representative compounds from this series have demonstrated significant inhibitory activity against EGFR and have been shown to suppress the in vitro proliferation of human tumor cells that overexpress this receptor. nih.govnih.gov The research highlights the potential of the thiazolo[4,5-d]pyrimidine (B1250722) core as a scaffold for developing novel EGFR-targeted cancer therapies. nih.govnih.gov
Furthermore, a novel series of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids were designed and evaluated for their dual inhibitory activity against both Topoisomerase IIα and EGFR. nih.gov Several of these hybrid compounds exhibited potent cytotoxic effects against various cancer cell lines and were found to inhibit EGFR activity at micromolar concentrations, underscoring the versatility of the thiazolopyrimidine scaffold in targeting this key oncogenic kinase. nih.gov
Topoisomerase II (Topo II) Inhibitory Activity Investigations
Topoisomerase II (Topo II) is a vital enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation. It is a well-established target for cancer chemotherapy. Investigations into thiazolo[4,5-d]pyrimidine analogues have revealed their potential as Topo II inhibitors.
Notably, a series of novel naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids were synthesized and found to act as catalytic inhibitors of Topo IIα. nih.gov In a DNA topoisomerase II inhibition assay, these compounds prevented the conversion of catenated kinetoplast DNA (kDNA) to its linear form, indicating that they interfere with the enzymatic activity of Topo II. nih.gov
In a separate study, new thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. nih.gov Several of these compounds exhibited strong cytotoxic activity against human tumor cell lines, and subsequent enzymatic assays confirmed their inhibitory effect on Topo II. nih.gov One particular compound emerged as a highly potent Topo II inhibitor, with an IC50 value significantly lower than that of the established Topo II inhibitors, Etoposide and Doxorubicin. nih.gov Molecular docking studies further supported these findings, illustrating a proper fit of the active compounds into the active site of the Topo II enzyme. nih.gov
Monopolar Spindle 1 (Mps1) Kinase Inhibition Potential
Monopolar spindle 1 (Mps1) kinase is a key regulator of the spindle assembly checkpoint, a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis. As such, Mps1 has emerged as an attractive target for the development of novel anticancer therapies. However, based on currently available scientific literature, there are no specific research findings on the evaluation of this compound analogues as inhibitors of Mps1 kinase.
In Vitro Anti-proliferative Evaluation Against Cancer Cell Lines
A significant body of research has been dedicated to evaluating the in vitro anti-proliferative activity of thiazolo[4,5-d]pyrimidine analogues against a diverse panel of human cancer cell lines. These studies have consistently demonstrated the cytotoxic potential of this class of compounds.
For instance, a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives were synthesized and tested against eight cancer cell lines. One of the N,N'-diethylamino-substituted analogues, 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine, displayed notable anti-proliferative activity against lung, epidermal, and glioblastoma cancer cell lines with IC50 values of 7.1 µM, 1.4 µM, 3.1 µM, and 3.4 µM, respectively. Another morpholine-substituted analogue was active against human leukemia (HL-60) cells with an IC50 value of 8 µM.
In another study, a series of thiazolo[5,4-d]pyrimidine derivatives were evaluated for their antiproliferative activities on three cancer cell lines. A morpholine-substituted compound was identified as the most potent, with an IC50 value of 1.03 μM against the MGC803 gastric cancer cell line, while showing good selectivity between cancer and normal cells. This compound also demonstrated the ability to inhibit the colony formation and migration of MGC803 cells.
The following table summarizes the in vitro anti-proliferative activities of selected thiazolo[4,5-d]pyrimidine analogues against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | NCI-H322 (Lung) | 7.1 |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | A549 (Lung) | 1.4 |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | A431 (Epidermal) | 3.1 |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | T98G (Glioblastoma) | 3.4 |
| Morpholine substituted thiazolo[5,4-d]pyrimidine | HL-60 (Leukemia) | 8 |
| Morpholine substituted thiazolo[5,4-d]pyrimidine | MGC803 (Gastric) | 1.03 |
Cell Cycle Modulation and Apoptosis Induction Research
Beyond direct cytotoxicity, researchers have investigated the underlying mechanisms by which thiazolo[4,5-d]pyrimidine analogues exert their anticancer effects, with a focus on cell cycle regulation and the induction of apoptosis (programmed cell death).
Studies on naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids revealed that the most potent compounds significantly arrested the cell cycle at the G2/M phase in cancer cells. nih.gov Furthermore, these compounds were found to induce apoptosis, as evidenced by increased levels of p53, caspase-7, and caspase-9, as well as an increased Bax/Bcl-2 ratio. nih.gov Similarly, a separate study on new thiazolo[3,2-a]pyrimidine derivatives showed that the most active compound caused significant disruption of the cell cycle and induced apoptosis in A549 lung cancer cells. nih.gov
Research on thiazolo[5,4-d]pyrimidine derivatives also demonstrated their ability to induce apoptosis. One study showed that a specific analogue induced apoptosis in A549 cells, indicated by an increase in the sub-G1 cell population. Another analogue was found to induce apoptosis in HL-60 cells, which was associated with a loss of mitochondrial potential. Western blot analysis confirmed the apoptosis-inducing activity of these compounds through the cleavage of PARP-1 and inhibition of procaspase-3. Another investigation into a potent thiazolo[5,4-d]pyrimidine derivative showed that it induced apoptosis in MGC803 cells, with Western blot experiments indicating an up-regulation of Bax and caspase-3/9, and a down-regulation of the anti-apoptotic protein Bcl-2.
Antiviral Properties and Mechanism of Action
In addition to their anticancer properties, certain thiazolo[4,5-d]pyrimidine analogues have been investigated for their potential as antiviral agents. These studies have identified compounds with activity against specific viruses and have begun to elucidate their mechanisms of action.
One study reported the synthesis and in vitro antiviral activity of acyclonucleoside and acyclonucleotide derivatives of a guanine (B1146940) analogue, 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. nih.gov A particular compound from this series, 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, displayed significant in vitro activity against human cytomegalovirus (HCMV). nih.gov This compound showed potent activity against both standard and ganciclovir-resistant strains of HCMV, with the exception of a strain with a mutation in the UL97 (phosphotransferase) gene, suggesting that its mechanism of action is, at least in part, dependent on this viral enzyme. nih.gov
Another line of research focused on thiazolo[4,5-d]pyrimidine nucleosides as potential immunotherapeutic agents with antiviral effects. A guanosine (B1672433) analogue, 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, provided excellent protection against Semliki Forest virus in mice. The study suggests that the induction of interferon may be a major mode of action for the antiviral activity of these guanosine analogues.
Anti-Human Immunodeficiency Virus (HIV) Activity
The quest for novel and more effective anti-HIV agents has led researchers to explore the potential of thiazolo[4,5-d]pyrimidine derivatives. Certain analogues of this heterocyclic system have demonstrated noteworthy activity against HIV-1. For instance, a series of novel thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro anti-HIV activity. nih.gov
In a broader context of related structures, thiazolo[4,5-d]pyrimidine hybrids have shown potent inhibitory effects against several HIV-1 strains. doi.org These hybrids were found to be comparable or even superior to the non-nucleoside reverse transcriptase inhibitor (NNRTI) etravirine (B1671769) against a panel of wild-type and drug-resistant HIV-1 strains. doi.org Specifically, thiazolo[4,5-d]pyrimidine hybrids 38a and 38b displayed potent activity, with EC50 values ranging from 2.2 to 27.4 nM across various viral strains. doi.org
| Compound | HIV-1 Strain | EC50 (nM) doi.org |
| Hybrid 38a | IIIB | 2.2 |
| RES056 | 27.4 | |
| L100I | 5.3 | |
| K103N | 3.5 | |
| Y181C | 2.3 | |
| Hybrid 38b | IIIB | 3.1 |
| RES056 | 19.5 | |
| L100I | 6.2 | |
| K103N | 4.1 | |
| Y181C | 3.3 | |
| Etravirine (Reference) | IIIB | 3.3 |
| RES056 | 45.3 | |
| L100I | 4.8 | |
| K103N | 3.9 | |
| Y181C | 3.5 |
Bovine Viral Diarrhea Virus (BVDV) Inhibition Studies
Bovine Viral Diarrhea Virus (BVDV), a pestivirus, serves as a valuable surrogate for the hepatitis C virus (HCV) in antiviral research due to similarities in their replication cycles. Research into the anti-BVDV activity of related pyrimidine (B1678525) structures provides insights into potential antiviral applications. For example, a study focused on 2-(propylthio)-7-substituted-thiazolo[5,4-d]pyrimidines, a structurally related isomer, identified them as potential anti-BVDV agents. frontiersin.org While this study does not directly investigate this compound analogues, it highlights the potential of the broader thiazolopyrimidine class as a scaffold for developing inhibitors of pestiviruses and, by extension, other related viruses. Further investigation is required to specifically determine the BVDV inhibitory potential of this compound derivatives.
Antimicrobial Activity Profile
Thiazolo[4,5-d]pyrimidine analogues have been the subject of numerous studies to evaluate their efficacy against a range of bacterial pathogens. Various derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.
In one study, a series of newly synthesized thiazolo[4,5-d]pyrimidine derivatives were screened for their antimicrobial properties. researchgate.net The results indicated that compounds 4 , 8a , and 11g were particularly effective against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus. researchgate.net Furthermore, compounds 8a , 10b , and 11g demonstrated activity against the Gram-negative bacterium Escherichia coli. researchgate.net Another investigation found that the derivative 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H) one (3k ) possessed remarkable activity against Gram-positive bacteria. researchgate.net
A separate study focused on the synthesis and antibacterial evaluation of 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione derivatives. researchgate.net These compounds were subjected to antibacterial evaluations, confirming the potential of this chemical class to yield new antibacterial agents. researchgate.net
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Compound 4 | Significant effectiveness against S. aureus and B. cereus | - | researchgate.net |
| Compound 8a | Significant effectiveness against S. aureus and B. cereus | Active against E. coli | researchgate.net |
| Compound 11g | Significant effectiveness against S. aureus and B. cereus | Active against E. coli | researchgate.net |
| Compound 10b | - | Active against E. coli | researchgate.net |
| Derivative 3k | Remarkable activity | - | researchgate.net |
The antifungal potential of thiazolo[4,5-d]pyrimidine analogues has also been a key area of investigation. Several studies have reported promising results against various fungal species.
A study involving the synthesis of novel thiazolo[4,5-d]pyrimidines found that most of the prepared compounds exhibited promising antifungal activity. nih.gov Another research effort identified that compound 3k , in addition to its antibacterial properties, was also the most active compound against yeast-like fungi. researchgate.net
Further research into new thiazolopyrimidine and dithiazolopyrimidinone derivatives revealed that compounds 4 and 8a showed promising efficacy against Aspergillus fumigatus and Aspergillus terreus. researchgate.net Moreover, compound 8a displayed outstanding efficacy against Candida albicans. researchgate.net The antifungal mechanism of a related compound, Thiazolo[4,5-d]pyrimidine-5,7-diol (B1296465), is suggested to involve the deamination of fungal ribosomal RNA (rRNA), which disrupts protein synthesis and leads to fungal cell death. smolecule.com
| Compound/Derivative | Antifungal Activity | Reference |
| Most novel derivatives | Promising antifungal activity | nih.gov |
| Compound 3k | Most active against yeast-like fungi | researchgate.net |
| Compound 4 | Promising efficacy against A. fumigatus and A. terreus | researchgate.net |
| Compound 8a | Promising efficacy against A. fumigatus and A. terreus; outstanding efficacy against C. albicans | researchgate.net |
Anti-inflammatory and Analgesic Effects
The structural resemblance of the thiazolo[4,5-d]pyrimidine core to purines suggests a potential for interaction with pathways involved in inflammation and pain signaling. A study was conducted to evaluate the in vivo analgesic and anti-inflammatory activities of some thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives. nih.gov
In the anti-inflammatory paw edema inhibition test, compounds 3b and 3h were identified as the most active derivatives. nih.gov For the analgesic activity, assessed using the acetic acid writhing test, compound 2a was found to be the most potent, followed by compound 3l . nih.gov These findings indicate that the thiazolo[4,5-d]pyrimidine scaffold is a promising template for the development of new anti-inflammatory and analgesic agents.
| Compound | Biological Activity | Finding | Reference |
| 3b | Anti-inflammatory | Most active in paw edema inhibition test | nih.gov |
| 3h | Anti-inflammatory | Most active in paw edema inhibition test | nih.gov |
| 2a | Analgesic | Most active in acetic acid writhing test | nih.gov |
| 3l | Analgesic | Second most active in acetic acid writhing test | nih.gov |
Modulation of Specific Biological Receptors
The versatility of the thiazolo[4,5-d]pyrimidine scaffold allows for its derivatives to interact with a variety of specific biological receptors, leading to a range of pharmacological effects.
Adenosine (B11128) Receptor Modulation: Derivatives of the isomeric thiazolo[5,4-d]pyrimidine system have been extensively studied as modulators of adenosine receptors. For example, N⁵-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamines were developed and characterized as potent A₂A adenosine receptor (AR) inverse agonists. nih.gov Two derivatives, 13 and 14 , emerged as particularly outstanding ligands with very high affinity for the human A₂A receptor. nih.gov These compounds also demonstrated significant antinociceptive (analgesic) activity in animal models of pain. nih.gov Another study on 7-amino-thiazolo[5,4-d]pyrimidine derivatives identified several compounds with nanomolar and subnanomolar binding affinities for both the human A₁ and A₂A adenosine receptors. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: In the realm of anticancer research, 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues have been synthesized and evaluated as novel inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Representative compounds from this series demonstrated potent and selective EGFR inhibitory activities. nih.gov This inhibition of EGFR, a receptor often overexpressed in tumors, also translated to the inhibition of in vitro cellular proliferation in human tumor cell lines that overexpress EGFR. nih.gov This line of research positions these specific diamine analogues as potential candidates for the development of targeted anticancer therapies. nih.govmdpi.com
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a well-validated target in pain research. researchgate.net Antagonists of this receptor are being explored as potential analgesics. researchgate.net Researchers have identified and synthesized a series of 2,7-diamino-thiazolo[5,4-d]pyrimidines that act as potent TRPV1 antagonists. nih.gov Through systematic exploration of the structure-activity relationships at the 2-, 5-, and 7-positions of the thiazolo[5,4-d]pyrimidine core, several potent antagonists were developed. nih.govresearchgate.net
One notable compound from this series, compound 3 , demonstrated oral bioavailability and a significant reversal of carrageenan-induced thermal hyperalgesia in rats. nih.gov The development of these thiazolopyrimidine derivatives highlights their potential in the management of pain. researchgate.netnih.gov The synthesis of these compounds has also been optimized for large-scale production, featuring an efficient two-pot, five-step process for constructing the core ring structure. researchgate.netresearcher.life
| Compound | Activity | Model System | Reference |
| 3 | ED(50) = 0.5 mg/kg | Carrageenan-induced thermal hyperalgesia in rats | nih.gov |
| 29 | Potent TRPV1 antagonist | In vitro assays | nih.gov |
| 51 | Potent TRPV1 antagonist | In vitro assays | nih.gov |
| 57 | Potent TRPV1 antagonist | In vitro assays | nih.gov |
Adenosine A2A Receptor (AR) Inverse Agonism and Related Neurological Applications
Adenosine receptors, particularly the A1 and A2A subtypes, are abundant in the central nervous system and play a crucial role in regulating synaptic transmission and neuronal excitability. nih.gov Antagonists of the A2A adenosine receptor (A2A AR) are a promising therapeutic approach for neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.gov
Several series of thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated as A2A AR antagonists and inverse agonists. nih.govnih.gov These studies have shown that the affinity and potency of these compounds can be finely tuned by modifying the substituents at various positions of the thiazolopyrimidine nucleus. nih.govmdpi.com
For instance, compound 3 , a thiazolo[5,4-d]pyrimidine derivative with a 5-((2-methoxyphenyl)methylamino) group and a phenyl moiety at position 2, was identified as a potent dual A1/A2A antagonist/inverse agonist. nih.gov Another study focused on piperazine- and piperidine-containing derivatives, leading to the discovery of compound 11 (2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine), which exhibited high A2A AR binding affinity and inverse agonist potency. nih.gov
Furthermore, certain thiazolo[5,4-d]pyrimidine derivatives have shown potential antidepressant-like activity in animal models, suggesting their broader applicability in neurological disorders. nih.gov
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA1 IC50 (nM) | hA2A IC50 (nM) | Activity | Reference |
| 3 | 10.2 | 4.72 | 13.4 | 5.34 | Dual A1/A2A antagonist/inverse agonist | nih.gov |
| 11 | - | 8.62 | - | 7.42 | Selective A2A AR inverse agonist | nih.gov |
| 18 | 1.9 | 0.06 | 360 | - | Dual A1/A2A AR antagonist | nih.govmdpi.com |
Corticotropin-Releasing Factor (CRF) Receptor Modulation
Corticotropin-releasing factor (CRF) is a key neurohormone that orchestrates the body's response to stress. nih.govnih.gov Over-activation of the CRF system is implicated in various stress-related disorders, including anxiety and depression. mdpi.com Consequently, antagonists of the CRF1 receptor are of significant interest for developing novel neuropsychiatric treatments. nih.govnih.gov
Researchers have synthesized and evaluated new series of thiazolo[4,5-d]pyrimidines as CRF receptor modulators. nih.govnih.gov Based on the pharmacophore of known CRF1 receptor antagonists, these compounds were designed to have optimal binding affinity. nih.gov In one study, twenty-two compounds were tested for their CRF1 receptor binding affinity, with compounds 5o and 5s showing approximately 25% binding affinity in HEK 293 cell lines. nih.govnih.govresearchgate.net
More recent research has led to the development of even more potent CRF1R antagonists. Four compounds (2 , 5 , 20 , and 21 ) were found to be superior to the reference antagonist, antalarmin. mdpi.com Notably, compound 2 was highlighted as one of the most potent CRF1R antagonists developed in the last four decades. mdpi.com
| Compound | Binding Affinity / Activity | Log IC50 | Reference |
| 5o | ~25% binding affinity to CRF1 receptors | - | nih.govnih.gov |
| 5s | ~25% binding affinity to CRF1 receptors | - | nih.govnih.gov |
| 2 | 2.5 times more potent than antalarmin | -8.22 | mdpi.com |
| 5 | 1.4 times more potent than antalarmin | -7.95 | mdpi.com |
| 20 | 1.7 times more potent than antalarmin | -8.04 | mdpi.com |
| 21 | 1.25 times more potent than antalarmin | -7.88 | mdpi.com |
| Antalarmin (reference) | - | -7.78 | mdpi.com |
Chemokine Receptor and Fractalkine Receptor Antagonism
The fractalkine receptor (CX3CR1) is a chemokine receptor implicated in various inflammatory and neurological conditions, including multiple sclerosis and neuropathic pain. researchgate.netnih.gov Antagonists of this receptor are being investigated as potential therapeutic agents.
Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines have been developed as potent and selective antagonists of CX3CR1. researchgate.netnih.govacs.org By modifying the substituents on the core structure, researchers have achieved high selectivity for CX3CR1 over the related CXCR2 receptor. nih.govacs.org Structure-activity relationship studies revealed that a leucinol moiety at the 7-position combined with α-methyl branched benzyl (B1604629) derivatives at the 5-position resulted in compounds with promising affinity and selectivity. nih.govacs.org Compounds 18a and 24h exemplify this class of potent and selective orally available CX3CR1 antagonists. researchgate.netnih.gov
Enzyme Inhibition Studies Beyond Kinases
The therapeutic potential of this compound analogues extends to the inhibition of various enzymes beyond the kinase family, opening up avenues for new anti-infective and dermatological applications.
Ketol-Acid Reductoisomerase (KARI) Inhibition in Anti-Tuberculosis Research
Ketol-acid reductoisomerase (KARI) is an essential enzyme in the branched-chain amino acid biosynthesis pathway in microorganisms and plants, making it an attractive target for the development of new anti-tuberculosis agents and herbicides. nih.gov A pyrimidinedione derivative, 1f , has been identified as a competitive and time-dependent inhibitor of KARI from Mycobacterium tuberculosis (MtKARI), with a Ki value of 23.3 nM. nih.gov
Structural studies of 1f and its isomer, 2f , in complex with KARI from Staphylococcus aureus (SaKARI) have provided insights into their inhibitory mechanism. nih.gov These findings support the potential of the thiazolo[4,5-d]pyrimidine scaffold in developing novel treatments for tuberculosis. nih.gov
| Compound | Target Enzyme | Ki (nM) | Activity | Reference |
| 1f | MtKARI | 23.3 | Competitive, time-dependent inhibitor | nih.gov |
Tyrosinase Inhibition Potential
Tyrosinase is the key enzyme in melanin (B1238610) biosynthesis, and its overactivity can lead to hyperpigmentation disorders. researchgate.netnih.gov A novel class of thiazolopyrimidine derivatives has been developed and synthesized as tyrosinase inhibitors. researchgate.netfigshare.com
Among the synthesized compounds, 6a emerged as the most potent inhibitor, with an IC50 value of 28.50 µM, which is more potent than the standard inhibitor, kojic acid (IC50 = 43.50 µM). researchgate.netresearchgate.netnih.gov Kinetic studies revealed that compound 6a acts as a noncompetitive inhibitor of tyrosinase. nih.gov These findings suggest that thiazolopyrimidine derivatives could be promising candidates for the development of agents to treat hyperpigmentation. researchgate.net
| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition | Reference |
| 6a | Tyrosinase | 28.50 | Noncompetitive | researchgate.netfigshare.comnih.gov |
| Kojic Acid (reference) | Tyrosinase | 43.50 | - | researchgate.netnih.gov |
Immunomodulatory Effects and Mechanisms
Analogues of the thiazolo[4,5-d]pyrimidine system have been investigated for their ability to modulate the immune system. These studies often involve the synthesis of nucleoside analogues where the pyrimidine ring is modified to mimic naturally occurring purines like guanosine and adenosine. The introduction of a thiazole (B1198619) ring in place of the imidazole (B134444) portion of the purine (B94841) core can lead to significant changes in biological activity.
Research into 3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidines has identified several compounds with potent immunomodulatory properties. nih.gov In one study, a series of analogues were synthesized to assess the impact of replacing the nitrogen at position 7 of the purine ring with a sulfur atom. nih.gov The guanosine analogue, 5-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione (Compound 7), and its 8-mercaptoguanosine analogue (Compound 14) demonstrated significant immunoactivity. nih.gov
Compound 7, in particular, showed greater immunomodulatory effects than the positive controls, which included 8-bromoguanosine, 8-mercaptoguanosine, and 7-methyl-8-oxoguanosine. nih.gov In murine spleen cell mitogenicity assays, Compound 7 was found to be approximately twice as potent as 7-methyl-8-oxoguanosine. nih.gov Furthermore, treatment with Compound 7 resulted in a four-fold increase in natural killer (NK) cell cytotoxicity, compared to a three-fold increase observed with the control. nih.gov This enhanced NK cell activity suggests a significant immunostimulatory effect.
The mechanism underlying these immunomodulatory effects is thought to be, at least in part, the induction of interferon. nih.gov This is supported by the potent antiviral activity observed for Compound 7, which provided 92% protection in mice against the Semliki Forest virus, whereas the placebo group had 0% survival. nih.gov In contrast, the adenosine, inosine, and xanthosine (B1684192) analogues synthesized in the same study did not exhibit any significant immunomodulatory activity. nih.gov
| Compound | Activity | Result | Reference |
| 5-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione (Guanosine analogue) | Murine Spleen Cell Mitogenicity | Approximately twice as potent as the control compound (7-methyl-8-oxoguanosine). | nih.gov |
| 5-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione (Guanosine analogue) | Natural Killer (NK) Cell Cytotoxicity | Produced about a 4-fold increase in cytotoxicity compared to controls. | nih.gov |
| 5-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione (Guanosine analogue) | In vivo antiviral activity (Semliki Forest virus) | Provided 92% protection in mice. | nih.gov |
| 8-mercaptoguanosine analogue of thiazolo[4,5-d]pyrimidine | General Immunoactivity | Exhibited significant immunoactivity relative to positive control compounds. | nih.gov |
| Adenosine, Inosine, and Xanthosine analogues of thiazolo[4,5-d]pyrimidine | General Immunoactivity | Devoid of activity. | nih.gov |
Neuropharmacological Applications, including Anti-Parkinson's and Anti-Alzheimer's Research
The structural similarity of thiazolo[4,5-d]pyrimidine analogues to adenosine has prompted investigations into their potential as modulators of adenosine receptors, which are implicated in various neurological disorders. While direct research on "this compound" analogues in neurodegenerative diseases is limited, studies on closely related isomers provide valuable insights.
Anti-Parkinson's Research: Research has shown that antagonists of the A2A adenosine receptor can be effective in animal models of Parkinson's disease. nih.gov This has spurred interest in developing A2A antagonists for treating both motor and non-motor symptoms of the disease, such as depression. nih.gov While not directly "this compound" analogues, derivatives of the isomeric thiazolo[5,4-d]pyrimidine have been synthesized and shown to act as potent dual antagonists of A1 and A2A adenosine receptors. nih.gov One such derivative, 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine, exhibited subnanomolar binding affinity for the human A2A receptor. nih.govmdpi.com Furthermore, some thiazolopyridine derivatives have been designed as inhibitors of monoamine oxidase B (MAO-B), a key therapeutic target in Parkinson's disease. researchgate.net
Anti-Alzheimer's Research: The development of therapeutics for Alzheimer's disease has explored various molecular targets. Some pyrimidine analogues have been investigated for their potential to modulate γ-secretase, an enzyme involved in the production of amyloid-beta peptides which are central to the pathology of Alzheimer's disease. researchgate.netgoogle.com While direct evidence for "this compound" analogues in Alzheimer's research is not prominent, the broader class of pyrimidine derivatives has been a source of compounds with anti-Alzheimer's potential. nih.govsemanticscholar.org
Interaction with Nucleic Acids (e.g., DNA)
The interaction of small molecules with nucleic acids is a key mechanism for many anticancer and antiviral drugs. The structural resemblance of thiazolo[4,5-d]pyrimidine analogues to purines, the fundamental building blocks of DNA and RNA, makes them interesting candidates for investigating such interactions.
One area of research has focused on the inhibition of topoisomerases, enzymes that are crucial for managing the topology of DNA during replication and transcription. A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed and synthesized as potential topoisomerase I inhibitors. semanticscholar.org Molecular docking studies of these compounds proposed a binding mode within the topoisomerase I/DNA complex, suggesting a potential mechanism for their anticancer activity. semanticscholar.org
Furthermore, docking studies have been conducted on other related heterocyclic systems. For instance, bicyclic 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone derivatives were docked against DNA gyrase, a bacterial topoisomerase. biointerfaceresearch.com This suggests that the broader class of thiazolopyrimidines has the potential to interact with enzymes that bind to nucleic acids.
While direct studies on the binding of "this compound" analogues to DNA are not extensively reported, the investigation of related structures as topoisomerase inhibitors points towards a plausible interaction with nucleic acid complexes.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Thiazolo 4,5 D Pyrimidine 2,7 Diamine Analogues
Systematic Modifications at the C2, C5, and C7 Positions of the Thiazolo[4,5-d]pyrimidine (B1250722) Core
The biological activity of thiazolo[4,5-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The C2, C5, and C7 positions have been identified as key sites for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.
C2 Position: Modifications at the C2 position have been explored to influence ligand-receptor interactions. For instance, in a series of 2,7-diaminothiazolo[4,5-d]pyrimidines developed as Epidermal Growth Factor Receptor (EGFR) inhibitors, various structural modifications at the 2- and 7-positions were crucial for achieving potent activity, with some compounds showing IC50 values in the nanomolar range. cardiff.ac.uk
C5 Position: The C5 position of the pyrimidine (B1678525) ring is also a critical point for substitution. The introduction of a methyl group at C5 is a common strategy. researchgate.netnih.gov In some series, the introduction of a trifluoromethyl group at the C5 position was investigated, aiming to combine the properties of the trifluoromethyl group with the thiazolo[4,5-d]pyrimidine scaffold to create compounds with enhanced biological activity. nih.gov
C7 Position: The C7 position has been a major focus for systematic modifications. Introducing various anilino moieties at this position has been a successful strategy. cardiff.ac.uk For example, derivatives with an anilino group at C7 were synthesized and evaluated for their biological activities. cardiff.ac.uk Further modifications include the introduction of different substituted amino groups, such as morpholino and piperidino groups, which have been shown to influence the antimicrobial activity of the resulting compounds. researchgate.netresearchgate.net In a series of Corticotropin-Releasing Factor Receptor 1 (CRFR1) antagonists, various alkylamino and dialkylamino groups were introduced at the C7 position, with a dipropylamino group yielding a compound with high binding affinity. nih.gov
A summary of systematic modifications and their reported effects is presented below.
| Position | Type of Modification | Example Substituent | Observed Effect |
| C2 | Varied structural modifications | Arylmethyl groups | Modulated affinity for adenosine (B11128) receptors. researchgate.net |
| C5 | Alkyl, Trifluoromethyl | Methyl, CF₃ | Influenced antagonist activity and bioavailability. nih.govnih.gov |
| C7 | Anilino moieties, Alkylamino groups | 4-chloroanilino, Dipropylamino | Critical for EGFR and CRFR1 inhibitory activity. cardiff.ac.uknih.gov |
Influence of Substituent Electronic and Steric Properties on Biological Activity
The electronic and steric properties of substituents at the C2, C5, and C7 positions play a pivotal role in determining the biological activity of thiazolo[4,5-d]pyrimidine analogues.
The electronic nature of substituents on anilino moieties at the C7 position significantly impacts activity. For instance, the introduction of an electron-withdrawing chlorine atom or electron-releasing methyl and methoxy (B1213986) groups at the para-position of the phenyl ring of a C7-anilino moiety was explored to probe the electronic requirements for activity. cardiff.ac.uk In a different series of pyrimidine derivatives, it was noted that electron-withdrawing groups with better hydrogen acceptor capabilities, like fluorine, resulted in more active compounds compared to those with chlorine, bromine, or nitro groups. nih.govmdpi.com This highlights the importance of hydrogen bonding capacity, which is influenced by the electronic properties of the substituent. nih.govmdpi.com
Steric factors are also critical. The size and shape of substituents can dictate how a molecule fits into a biological target's binding pocket. Simple alkylations on the pyrimidine ring can be controlled by steric factors. scialert.netsemanticscholar.org A decrease in activity was observed when a methyl group was replaced by larger substituents, suggesting that the size of the group can hinder optimal binding. cardiff.ac.uk Conversely, in some cases, bulkier groups are tolerated or even beneficial. The substitution pattern on aryl rings attached to the core can also be influenced by steric hindrance, with ortho-substituted analogs sometimes being less potent than meta or para-substituted ones.
| Property | Position | Substituent Type | Influence on Activity |
| Electronic | C7 (on anilino ring) | Electron-withdrawing (e.g., Cl) | Modulates kinase inhibition. cardiff.ac.uk |
| Electronic | C7 (on anilino ring) | Electron-releasing (e.g., OMe) | Modulates kinase inhibition. cardiff.ac.uk |
| Steric | General | Bulky groups | Can cause steric hindrance, reducing activity. |
| Steric | C7 (on amino group) | Alkyl chain length | Influences receptor binding affinity. nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling and ligand-based drug design are powerful computational tools used to understand the essential structural features required for a molecule to exert a specific biological activity. These approaches have been applied to the design of thiazolo[4,5-d]pyrimidine derivatives.
For example, in the development of CRFR1 antagonists based on the thiazolo[4,5-d]pyrimidine scaffold, a design strategy involved identifying key pharmacophoric features from known ligands. nih.gov This often includes identifying hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers that are crucial for binding to the receptor. Molecular docking and dynamics simulations are then used to investigate potential binding modes of the newly designed compounds and to understand the stability of the ligand-receptor complex. nih.gov These studies suggested an allosteric binding mode for a potent thiazolo[4,5-d]pyrimidine derivative, similar to a co-crystalized ligand. nih.gov
Ligand-based approaches are particularly useful when the three-dimensional structure of the target protein is unknown. By comparing the structures of a series of active and inactive molecules, a pharmacophore model can be generated to guide the synthesis of new, potentially more potent analogues. This strategy was implicitly used in a study that designed three series of compounds by modifying and replacing the core scaffold to combine VEGFR-2/EGFR kinase inhibition with antitubulin activity. cardiff.ac.uk
Bioisosteric Replacements and Their Impact on Pharmacological Profiles
Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound while maintaining its primary binding interactions. The thiazolo[4,5-d]pyrimidine core is itself considered a bioisostere of the naturally occurring purine (B94841) ring system. researchgate.netresearchgate.net This resemblance to adenine (B156593) and guanine (B1146940) is a primary reason for the broad pharmacological activities observed in this class of compounds. researchgate.netresearchgate.net
Researchers have extensively used bioisosteric replacement in the design of new analogues. For example, a thieno[3,2-d]pyrimidine (B1254671) scaffold was replaced with the isomeric thieno[2,3-d]pyrimidine (B153573) and the bioisosteric thiazolo[4,5-d]pyrimidine skeletons. cardiff.ac.uk This approach aimed to determine if incorporating different but related heterocyclic systems could combine multiple pharmacological activities, such as VEGFR-2/EGFR kinase inhibition and antitubulin effects, into a single molecule. cardiff.ac.uk Similarly, in the development of CXCR2 antagonists, the thiazolo[4,5-d]pyrimidine scaffold served as a reference for potent activity, against which other bioisosteric replacements like pyrido[3,4-d]pyrimidines were compared. mdpi.com These studies often reveal that even subtle changes in the core, like replacing a carbon with a nitrogen or a sulfur atom, can significantly alter the pharmacological profile.
| Original Scaffold | Bioisosteric Replacement | Target/Activity | Outcome |
| Purine | Thiazolo[4,5-d]pyrimidine | Various (Anticancer, Antiviral) | Basis for broad pharmacological activity. researchgate.netresearchgate.net |
| Thieno[3,2-d]pyrimidine | Thiazolo[4,5-d]pyrimidine | EGFR/Tubulin Inhibition | Explored potential for dual activity. cardiff.ac.uk |
| Thiazolo[4,5-d]pyrimidine | Pyrido[3,4-d]pyrimidine | CXCR2 Antagonism | Replacement led to reduced activity. mdpi.com |
Role of Fluorination in Enhancing Pharmacological Properties and Metabolic Stability
The introduction of fluorine atoms or fluorine-containing groups, such as trifluoromethyl (CF₃), into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Fluorination can improve metabolic stability, binding affinity, and bioavailability.
The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation by enzymes. nih.gov This increased stability can lead to a longer half-life in the body. The inclusion of a trifluoromethyl group, which is highly lipophilic and electronegative, can also influence the molecule's shape and electronic distribution, potentially improving its interaction with the target protein. nih.gov
In the context of thiazolo[4,5-d]pyrimidines, the introduction of a trifluoromethyl group at the C5-position was investigated to create novel anticancer agents. nih.govmdpi.com The rationale was that combining the CF₃ group's properties with the known biological potential of the thiazolo[4,5-d]pyrimidine scaffold could lead to compounds with improved bioavailability and efficacy. nih.gov Studies on other pyrimidine derivatives have also shown that fluorine substitution can be highly beneficial. For example, a fluoro substituent displayed the strongest inhibitory effect against α-glucosidase and α-amylase in one series, which was attributed to the high electronegativity of the fluorine atom and its favorable interactions within the enzyme's active site. mdpi.com Furthermore, strategic fluorination has been used to develop HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved resistance profiles and metabolic stability. nih.gov
Computational Chemistry and Molecular Modeling in Thiazolo 4,5 D Pyrimidine Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a cornerstone of computational drug design, enabling the prediction of the binding orientation and affinity of a ligand to its target protein. For the thiazolo[4,5-d]pyrimidine (B1250722) scaffold, docking studies have been instrumental in elucidating the structure-activity relationships (SAR) of various derivatives.
For instance, 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues have been investigated as potential inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. Molecular docking simulations of these compounds into the ATP-binding site of EGFR have helped to rationalize their inhibitory activity and guide the synthesis of more potent and selective inhibitors. These studies often reveal key hydrogen bonding interactions between the amino groups at the 2 and 7 positions of the thiazolo[4,5-d]pyrimidine core and critical amino acid residues in the receptor's active site.
In a broader context, docking studies on various thiazolo[4,5-d]pyrimidine derivatives have been conducted against a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in microbial pathogenesis. The insights gained from these simulations are crucial for optimizing the substituents on the thiazolo[4,5-d]pyrimidine ring to enhance binding affinity and selectivity.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. While specific DFT studies exclusively on Thiazolo[4,5-d]pyrimidine-2,7-diamine are not extensively reported, research on the broader class of thiazolo[4,5-d]pyrimidines has utilized these methods.
DFT calculations have been employed to confirm the geometric and electronic structures of newly synthesized thiazolo[4,5-d]pyrimidine derivatives. acs.org These calculations can provide valuable information on:
Molecular Geometry: Optimization of the three-dimensional structure to its lowest energy conformation.
Electronic Properties: Calculation of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.
Charge Distribution: Analysis of the partial atomic charges, which helps in identifying sites susceptible to electrophilic or nucleophilic attack and in understanding intermolecular interactions.
Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra to aid in the experimental characterization of the synthesized compounds. nih.gov
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (e.g., ADME Profiling)
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME profiling has become a standard practice in modern drug discovery to identify and filter out compounds with unfavorable pharmacokinetic characteristics at an early stage.
For the thiazolo[4,5-d]pyrimidine scaffold, computational models are used to predict various ADME properties. These predictions are often based on the physicochemical properties of the molecules, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are often evaluated against frameworks like Lipinski's Rule of Five.
While specific, detailed ADME studies on this compound are not widely published, general predictions for the scaffold can be made. The presence of two primary amino groups in the 2,7-diamine derivative would be expected to influence its solubility and hydrogen bonding capacity, which are key determinants of its absorption and distribution.
De Novo Drug Design and Virtual Screening Methodologies Utilizing the Thiazolo[4,5-d]pyrimidine Scaffold
The thiazolo[4,5-d]pyrimidine scaffold serves as a valuable starting point for both de novo drug design and virtual screening campaigns. nih.gov
Virtual Screening involves the computational screening of large libraries of compounds against a specific biological target to identify potential hits. The thiazolo[4,5-d]pyrimidine core can be used as a query to search for structurally similar compounds in chemical databases. Furthermore, libraries of virtual thiazolo[4,5-d]pyrimidine derivatives with diverse substitutions can be generated and docked into a target's active site to prioritize candidates for synthesis and biological evaluation.
De Novo Drug Design aims to construct novel molecules with desired biological activity from scratch. The thiazolo[4,5-d]pyrimidine scaffold can be used as a core fragment, and computational algorithms can be employed to add functional groups and build upon the scaffold to optimize interactions with a target receptor. This approach allows for the exploration of novel chemical space and the design of highly specific ligands.
The development of solid-phase synthesis methods for thiazolo[4,5-d]pyrimidine derivatives has further enhanced the utility of these computational approaches by enabling the rapid generation of compound libraries for screening.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
MD simulations can be used to:
Assess the stability of the binding pose predicted by molecular docking.
Investigate the role of water molecules in the binding site.
Analyze the conformational flexibility of both the ligand and the protein upon binding.
Calculate the binding free energy with higher accuracy than docking scores.
Therapeutic Potential and Future Directions in Drug Discovery for Thiazolo 4,5 D Pyrimidine 2,7 Diamine
Thiazolo[4,5-d]pyrimidine-2,7-diamine as a Promising Lead Compound for Pharmaceutical Development
The designation of a molecule as a "lead compound" signifies its potential as a starting point for the design and development of new drugs. This compound and its analogues have demonstrated significant promise in this regard, particularly in the field of oncology. Research has identified 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues as novel and potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. eurekaselect.com Certain representative compounds from this class exhibit selective EGFR inhibitory activity and effectively curb the proliferation of human tumor cells that overexpress EGFR. eurekaselect.comnih.gov
The thiazolo[4,5-d]pyrimidine (B1250722) nucleus is considered a "privileged scaffold" because of its ability to serve as a ligand for multiple, diverse biological targets. nih.govmdpi.com This versatility stems from its structural similarity to purines, where a sulfur atom replaces the nitrogen at position 7. nih.govmdpi.com This modification creates a unique chemical entity that can be tailored to interact with various enzymes and receptors. The development of derivatives targeting different diseases showcases the scaffold's broad utility. nih.govmdpi.com
| Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |
|---|---|---|---|
| 2,7-Diamino analogues | EGFR Tyrosine Kinase Inhibitors | Anticancer | eurekaselect.comnih.gov |
| General Scaffold | Corticotropin-Releasing Factor (CRF) Receptor Antagonists | Neurological/Psychiatric Disorders | nih.govmdpi.com |
| Ribofuranosyl derivatives | Immunomodulators | Immunotherapy, Antiviral | nih.gov |
| General Scaffold | Chemokine & Fractalkine Receptor Antagonists | Anti-inflammatory | nih.govmdpi.com |
| General Scaffold | Antimicrobial/Antifungal | Infectious Diseases | nih.govmdpi.com |
Strategies for Optimizing Therapeutic Profiles and Reducing Potential Off-Target Effects
Once a promising lead compound is identified, the next critical phase in drug discovery is its optimization to enhance therapeutic efficacy while minimizing undesirable effects. For the thiazolo[4,5-d]pyrimidine scaffold, medicinal chemists employ several strategies rooted in structure-activity relationship (SAR) studies.
One key approach involves the strategic introduction of specific chemical moieties to modulate the compound's properties. For instance, incorporating a trifluoromethyl group into the scaffold can improve the bioavailability of the resulting molecule. mdpi.com Another successful optimization tactic is substitution at different positions of the heterocyclic core. Studies have shown that introducing a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine ring can lead to a significant increase in anticancer activity compared to related 7-oxo derivatives. mdpi.com
The "atom replacement strategy" is another design principle applied to this scaffold, where systematic replacement of atoms or functional groups helps to fine-tune the biological activity and selectivity. researchgate.net This allows for a detailed exploration of the chemical space around the core structure to identify derivatives with the most favorable therapeutic profiles. researchgate.net
To reduce potential off-target effects, a primary goal is to enhance the compound's selectivity for its intended biological target. This is achieved by designing modifications that strengthen interactions with the target's binding site while weakening interactions with off-targets. Molecular modeling and docking studies can simulate these interactions, guiding the synthesis of more selective analogues. nih.gov Furthermore, optimizing the pharmacokinetic properties of the compound ensures that it reaches the target tissue in effective concentrations without accumulating elsewhere, thereby reducing the risk of unintended biological activity.
| Position of Modification | Substituent/Strategy | Observed Effect | Reference |
|---|---|---|---|
| Position 5 | Introduction of Trifluoromethyl (CF3) group | Can improve bioavailability and create active compounds. | mdpi.com |
| Position 7 | Replacement of Oxo (=O) group with Chloro (Cl) atom | Increased anticancer activity. | mdpi.com |
| General | Atom Replacement Strategy | Allows for fine-tuning of antiproliferative activity and toxicity profile. | researchgate.net |
| Multiple Positions | Variation of substituents in three regions of the core | Identification of potent antiproliferative agents with good selectivity between cancer and normal cells. | nih.gov |
Combination Therapies Involving Thiazolo[4,5-d]pyrimidine Analogues
Combination therapy, the use of multiple therapeutic agents, is a cornerstone of modern medicine, particularly in oncology. nih.govnih.gov This approach can lead to synergistic effects, more potent therapeutic outcomes, and a lower likelihood of developing drug resistance compared to single-agent treatments. nih.gov For agents derived from the thiazolo[4,5-d]pyrimidine scaffold, such as EGFR inhibitors, combination strategies represent a highly promising avenue for clinical application.
The rationale for using these compounds in combination is strong. Cancer cells can develop resistance to targeted therapies like EGFR inhibitors by activating alternative signaling pathways to survive. nih.gov By combining a thiazolo[4,s-d]pyrimidine-based EGFR inhibitor with a drug that targets a different pathway, it is possible to block these escape routes and enhance cell killing. nih.gov For example, combining targeted therapies with different mechanisms of action is a recognized strategy for overcoming resistance. nih.gov
While direct clinical data on combination therapies with this compound is emerging, preclinical studies with related structures support this approach. A derivative of the related thiazolo[5,4-b]quinoline scaffold, when used in combination with the conventional chemotherapy drug cisplatin, induced a synergistic anticancer effect in human cervical cancer cells. nih.gov This demonstrates the potential of thiazole-fused pyrimidine (B1678525) structures to enhance the efficacy of existing antineoplastic drugs. nih.gov The clinical use of other kinase inhibitors, such as Alpelisib (a PI3K inhibitor), in combination with other agents like fulvestrant (B1683766) further validates the combination approach for targeted cancer therapies. mdpi.com
Challenges and Opportunities in the Clinical Translation of Thiazolo[4,5-d]pyrimidine-Based Agents
The journey of a promising compound from the laboratory to the clinic is fraught with challenges, and thiazolo[4,5-d]pyrimidine-based agents are no exception. A primary hurdle is optimizing the pharmacokinetic and pharmacodynamic properties of the lead compound. Issues such as poor bioavailability, which may require structural modifications like fluorination to overcome, can impede development. mdpi.com Ensuring high selectivity to avoid off-target effects and potential toxicity is another critical challenge that demands extensive medicinal chemistry efforts. mdpi.com Furthermore, developing scalable and efficient synthetic routes is essential for manufacturing the large quantities of the drug candidate required for clinical trials and eventual commercialization. rsc.org
Despite these challenges, significant opportunities exist for this class of compounds. The scaffold's status as a purine (B94841) isostere and privileged structure provides a strong foundation for developing potent and selective modulators of various biological targets. nih.govmdpi.com The demonstrated activity against high-value targets like EGFR kinase in cancer presents a clear clinical path in a high-need therapeutic area. eurekaselect.comnih.gov
Moreover, advances in synthetic chemistry, such as the development of solid-phase synthesis methods, offer a powerful opportunity to accelerate the drug discovery process. nih.gov These techniques allow for the rapid generation of large and diverse libraries of thiazolo[4,5-d]pyrimidine derivatives. nih.gov This high-throughput approach increases the probability of identifying candidates with the optimal balance of potency, selectivity, and drug-like properties required for successful clinical translation.
Emerging Research Avenues and Unexplored Biological Applications of the Thiazolo[4,5-d]pyrimidine Scaffold
While much of the focus on the thiazolo[4,5-d]pyrimidine scaffold has been on its anticancer potential, a wealth of research points toward a much broader range of biological applications, many of which remain emerging or underexplored. The structural versatility of this nucleus makes it a fertile ground for discovering agents with novel mechanisms of action in various diseases. nih.govmdpi.com
Emerging research avenues include the development of these compounds as:
Immunomodulatory Agents: Specific ribofuranosyl derivatives of thiazolo[4,5-d]pyrimidine have shown the ability to potentiate murine immune functions, including enhancing natural killer cell cytotoxicity, suggesting a potential role in immunotherapy and as antiviral agents through mechanisms like interferon induction. nih.gov
CNS Agents: The scaffold has been investigated for activity as antagonists of the Corticotropin-Releasing Factor (CRF) receptors and for potential use in anti-Parkinson's therapy. nih.govmdpi.com The exploration of the related thiazolo[5,4-d]pyrimidine (B3050601) isomer as adenosine (B11128) receptor antagonists for treating depression suggests that targeting neurological pathways is a viable, yet not fully explored, direction for the [4,5-d] series as well.
Anti-inflammatory Drugs: The activity of certain analogues as chemokine and fractalkine receptor antagonists points to their potential in treating inflammatory conditions. nih.govmdpi.com
Unexplored applications could extend to areas where related heterocyclic systems have shown promise. For example, derivatives of the isomeric thiazolo[5,4-d]pyrimidine scaffold have been identified as potent antagonists of the TRPV1 channel, indicating a potential role in pain management and hyperalgesia. The diverse bioactivity reported for this scaffold ensures that even if one therapeutic path encounters obstacles, the fundamental structure can be repurposed and re-evaluated for new applications.
| Therapeutic Area | Specific Target/Mechanism | Status | Reference |
|---|---|---|---|
| Oncology | EGFR Kinase Inhibition, DNA Intercalation | Established | eurekaselect.comnih.govnih.gov |
| Immunology/Virology | Immunomodulation, Interferon Induction | Emerging | nih.gov |
| Neurology/Psychiatry | CRF Receptor Antagonism, Anti-Parkinson's Activity | Emerging | nih.govmdpi.com |
| Inflammation | Chemokine/Fractalkine Receptor Antagonism | Emerging | nih.govmdpi.com |
| Infectious Disease | Antibacterial, Antifungal Activity | Exploratory | nih.govmdpi.com |
| Pain Management | TRPV1 Antagonism (by related isomers) | Unexplored (for [4,5-d] isomer) |
Q & A
Basic Synthesis Approaches
Q: What are the standard synthetic routes for preparing thiazolo[4,5-d]pyrimidine-2,7-diamine derivatives? A: The synthesis typically involves heterocyclization of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF, followed by alkylation at the sulfur atom using alkyl halides and triethylamine . Modifications include substituting chlorine with morpholine or other amines to enhance bioactivity . Multi-step routes may also involve condensation of thiourea derivatives with aldehydes or ketones to form the thiazolo ring .
Structural Characterization
Q: Which analytical techniques are critical for confirming the structure of thiazolo[4,5-d]pyrimidine derivatives? A: Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and ring fusion .
- X-ray crystallography to resolve ambiguities in stereochemistry and molecular packing .
- IR spectroscopy to identify functional groups like thione (C=S) or carbonyl (C=O) . Elemental analysis and mass spectrometry are used for purity and molecular weight confirmation .
Biological Activity Screening
Q: What methodologies are employed for primary screening of antimicrobial or anticancer activity in these compounds? A:
- Antimicrobial: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer: NCI-60 cell line panels for cytotoxicity screening, followed by dose-response studies (e.g., GI₅₀ values) . Topoisomerase I inhibition assays using plasmid DNA relaxation methods are used for mechanistic validation .
Advanced Structural Optimization
Q: How can substituents on the thiazolo[4,5-d]pyrimidine core be optimized to enhance biological activity? A:
- Electron-withdrawing groups (e.g., halogens at C-5 or C-7) improve lipophilicity and target binding .
- Aromatic substituents (e.g., diaryl groups at C-3/C-5) enhance π-π stacking with enzyme active sites .
- Molecular docking guides rational design by predicting interactions with targets like adenosine receptors or topoisomerase I .
Data Contradictions
Q: How should researchers address discrepancies in biological activity data across structurally similar derivatives? A:
- Cross-testing in multiple assays (e.g., antiviral vs. anticancer) to rule off-target effects .
- Structural reanalysis (e.g., X-ray or HPLC purity checks) to confirm compound integrity .
- SAR studies to identify subtle substituent effects (e.g., steric hindrance from bulky groups reducing activity) .
Mechanistic Studies
Q: What experimental strategies are used to elucidate the mechanism of action of these compounds? A:
- Enzyme inhibition assays (e.g., topoisomerase I) with IC₅₀ determination .
- Cellular uptake studies using fluorescent analogs to assess permeability .
- CRISPR-Cas9 gene editing to validate target engagement (e.g., knocking out adenosine receptors in cell lines) .
Safety and Handling
Q: What safety protocols are essential when handling thiazolo[4,5-d]pyrimidine derivatives in the lab? A:
- PPE : Nitrile gloves (EN 374 standard) and flame-retardant lab coats to prevent skin contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste disposal : Segregate halogenated waste and follow local regulations for hazardous chemicals .
Structure-Activity Relationship (SAR) Studies
Q: How do structural modifications at the C-2 and C-7 positions influence bioactivity? A:
- C-2 thione-to-oxo substitution reduces cytotoxicity but improves solubility (e.g., 2-oxo derivatives show lower GI₅₀ values in cancer cells) .
- C-7 chloro or amino groups enhance antiviral activity by mimicking purine bases in viral DNA .
Comparative Studies
Q: How do thiazolo[4,5-d]pyrimidine derivatives compare to purine analogs in biological activity? A:
- Enhanced metabolic stability : The thiazole ring resists enzymatic degradation compared to purine’s imidazole .
- Broader selectivity : Fluorinated derivatives (e.g., 7-fluoro analogs) show dual activity as adenosine receptor inverse agonists and cytostatic agents .
Thermal Stability Analysis
Q: What techniques assess the thermal stability of these compounds for formulation development? A:
- DSC (Differential Scanning Calorimetry) to determine melting points and polymorphic transitions .
- TGA (Thermogravimetric Analysis) to evaluate decomposition temperatures and hygroscopicity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
